Comparative OH‑Radical Reaction Kinetics: 3‑Methylpent‑3‑en‑2‑one vs. 4‑Methyl‑3‑penten‑2‑one (Mesityl Oxide)
The rate coefficient for the reaction of 3‑methylpent‑3‑en‑2‑one with OH radicals is (6.5 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This is approximately 20% lower than the rate coefficient for its structural isomer, 4‑methyl‑3‑penten‑2‑one (mesityl oxide), which was measured as (8.1 ± 1.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ under identical experimental conditions [1]. This difference is statistically significant given the reported uncertainties, and it is attributed to the distinct substitution pattern around the double bond.
| Evidence Dimension | OH Radical Reaction Rate Coefficient (k_OH) |
|---|---|
| Target Compound Data | (6.5 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | 4‑Methyl‑3‑penten‑2‑one (mesityl oxide): (8.1 ± 1.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | ~20% slower reaction with OH radical for the target compound |
| Conditions | Gas‑phase, 298 ± 3 K, 990 ± 15 mbar, long‑path FTIR spectroscopy in atmospheric simulation chambers |
Why This Matters
Procurement for atmospheric chemistry studies or environmental fate modeling requires a compound with a uniquely characterized OH‑oxidation rate, which directly dictates its calculated atmospheric lifetime and impact on secondary organic aerosol formation.
- [1] Illmann, N., et al. (2021). Atmospheric oxidation of α,β‑unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667–13686. View Source
